1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile

Catalog No.
S727593
CAS No.
146767-63-7
M.F
C8H5N3
M. Wt
143.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile

CAS Number

146767-63-7

Product Name

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

InChI

InChI=1S/C8H5N3/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H

InChI Key

YSSSUMUGHHKGCO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)N=C1C#N

Canonical SMILES

C1=CC2=C(C=CN2)N=C1C#N

Application in Cancer Therapy

Application as CDK8 Inhibitor

Application as HIV-1 Inhibitor

Application as Topoisomerase I Inhibitors

Application as Antifungal Agent

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring with a cyano group at the 5-position. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is C8H6N4, and it exhibits properties typical of nitrogen-containing heterocycles, such as solubility in organic solvents and stability under various conditions.

  • Nucleophilic Substitution: The cyano group can be substituted with other nucleophiles, leading to derivatives with altered biological activities.
  • Reduction Reactions: The cyano group can be reduced to form corresponding amines or aldehydes under appropriate conditions, which may enhance biological activity.
  • Cyclization Reactions: This compound can participate in cyclization reactions to form more complex heterocycles, expanding its utility in synthetic chemistry.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reductions and bases for nucleophilic substitutions.

Research has shown that 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile exhibits significant biological activities:

  • Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in critical biological pathways, which could lead to therapeutic applications in treating diseases related to those pathways.

The synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves several strategic steps:

  • Starting Materials: The synthesis often begins with commercially available pyrrole and pyridine derivatives.
  • Cyclization: A common method involves the cyclization of 2-cyanopyridine with an appropriate precursor under acidic or basic conditions.
  • Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Alternative synthetic routes may also involve multi-step processes that introduce functional groups at specific positions on the pyrrole or pyridine rings.

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile has several notable applications:

  • Medicinal Chemistry: It serves as a scaffold for designing new drugs targeting various diseases due to its bioactive properties.
  • Material Science: Its unique structure makes it suitable for developing novel materials with specific electronic or optical properties.
  • Chemical Probes: This compound can be used as a chemical probe in biological studies to investigate enzyme functions or cellular pathways.

Interaction studies involving 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile have focused on its binding affinity to various biological targets:

  • Enzyme Binding: Research indicates that this compound can bind effectively to certain enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Interaction: Studies have explored its interaction with receptors involved in disease processes, providing insights into its mechanism of action and potential therapeutic effects.

These studies are crucial for understanding how this compound can be optimized for enhanced efficacy in drug development.

Several compounds share structural similarities with 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrileLacks a nitrogen atom at the 3-positionDifferent reactivity and biological activity
3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrileContains a nitro groupEnhanced reactivity due to nitro group
3-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrileContains a chlorine atomVariation in chemical behavior due to chlorine

Uniqueness

The uniqueness of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile lies in its specific substitution pattern and the presence of the cyano group. This configuration influences its reactivity and biological properties significantly compared to similar compounds. Its ability to serve as a versatile building block for synthesizing more complex molecules further enhances its appeal in both medicinal chemistry and material science.

XLogP3

1.1

Wikipedia

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile

Dates

Last modified: 08-15-2023

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